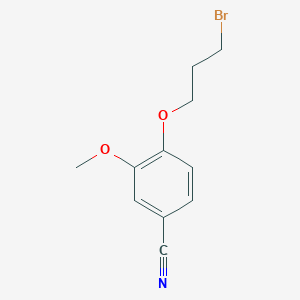

4-(3-Bromopropoxy)-3-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopropoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLISHLIWZEUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439703 | |

| Record name | 4(3-bromopropoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3244-23-3 | |

| Record name | 4(3-bromopropoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3 Bromopropoxy 3 Methoxybenzonitrile

Established Synthetic Routes

The most prominent and widely utilized method for the synthesis of 4-(3-bromopropoxy)-3-methoxybenzonitrile is the Williamson ether synthesis. This classical reaction provides a direct and efficient pathway to form the ether bond that characterizes the target molecule.

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In the context of synthesizing this compound, this approach involves the reaction of the phenoxide derived from 4-hydroxy-3-methoxybenzonitrile (B1293924) with 1,3-dibromopropane (B121459).

The reaction proceeds in two main steps:

Deprotonation: The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzonitrile is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking one of the primary carbon atoms of 1,3-dibromopropane. This results in the displacement of a bromide ion and the formation of the desired ether linkage.

The choice of base and solvent is crucial for the success of the reaction. Typically, a moderately strong base is sufficient to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is often carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), which can effectively solvate the cation of the base while not interfering with the nucleophilic attack. wikipedia.org The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, and is generally complete within 1 to 8 hours. wikipedia.org

A representative reaction scheme is as follows:

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | Mild, inexpensive, and effective for deprotonating phenols. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions. wikipedia.org |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. wikipedia.org |

| Reactant Ratio | Excess 1,3-dibromopropane | Minimizes the formation of the bis-substituted byproduct. |

Precursor Synthesis and Derivatization

The successful synthesis of the target compound relies heavily on the availability and purity of its precursors. The key precursors are the aromatic benzonitrile (B105546) core and the alkylating agent containing the 3-bromopropoxy group.

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a key starting material for this synthesis. nbinno.com It is a beige crystalline powder with a melting point of 85-87°C. nbinno.com One common laboratory and industrial synthesis of this precursor starts from vanillin (B372448). A two-step process can be employed, which involves the conversion of the aldehyde group of vanillin into a nitrile. nbinno.com

Another approach for the synthesis of benzonitrile derivatives involves the reaction of a corresponding benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to yield the nitrile. google.comchemicalbook.com

Related benzonitrile precursors can also be synthesized through various methods. For instance, 4-bromo-3-methoxybenzonitrile is another useful intermediate in chemical and pharmaceutical synthesis. maksons.co.in The synthesis of 4-formyl-3-methoxybenzonitrile, a precursor for the drug Finerenone, can be achieved through the bromination and subsequent hydrolysis of 4-methyl-3-methoxybenzonitrile. google.com

Table 2: Physicochemical Properties of 4-Hydroxy-3-methoxybenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 4421-08-3 | nbinno.com |

| Molecular Formula | C₈H₇NO₂ | nbinno.com |

| Molecular Weight | 149.15 g/mol | |

| Melting Point | 85-87 °C | nbinno.com |

| Appearance | Beige crystalline powder | nbinno.com |

Strategies for Introduction of the 3-Bromopropoxy Moiety

The 3-bromopropoxy group is introduced via an alkylating agent. The most direct and common reagent for this purpose is 1,3-dibromopropane. This molecule has two reactive sites, allowing for potential side reactions, such as the formation of a dimer where two molecules of the phenoxide react with one molecule of 1,3-dibromopropane. To favor the desired mono-alkylation, an excess of 1,3-dibromopropane is typically used.

Other reagents can also be employed to introduce a protected form of the 3-hydroxypropoxy group, which is then converted to the bromide. For example, (3-bromopropoxy)-tert-butyldimethylsilane can be used as an alkylating agent to introduce the propanol functionality. nbinno.com The silyl ether protecting group can be removed and the resulting alcohol can then be converted to the bromide.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. This is often referred to as "green chemistry." orgchemres.org These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the Williamson ether synthesis, several green chemistry approaches have been explored. One area of focus is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Ionic liquids have been investigated as recyclable co-solvents and catalysts for the synthesis of benzonitriles, potentially simplifying the separation process. rsc.orgresearchgate.netsemanticscholar.orgrsc.org

Solvent-free reaction conditions have also been developed for the Williamson synthesis. orgchemres.orgresearchgate.net These reactions are often carried out by mixing the reactants with a solid base, such as potassium carbonate, and heating the mixture, sometimes with the aid of microwave irradiation to accelerate the reaction. orgchemres.org This approach eliminates the need for a solvent altogether, which significantly reduces waste and simplifies the work-up procedure.

The use of phase-transfer catalysis is another green technique that can be applied to the Williamson ether synthesis, particularly on an industrial scale. wikipedia.org This method allows the reaction to be carried out in a two-phase system (e.g., aqueous and organic), which can simplify product isolation and reduce the use of organic solvents.

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Approach | Green Approach |

| Solvent | DMF, Acetonitrile | Ionic Liquids, Water, or Solvent-free |

| Catalyst | None (base-mediated) | Phase-transfer catalyst, Recyclable ionic liquid rsc.orgresearchgate.netsemanticscholar.orgrsc.org |

| Energy Input | Conventional heating | Microwave irradiation orgchemres.org |

| Waste | Organic solvent waste | Reduced or no solvent waste |

Atom Economy and Waste Minimization Considerations in Synthetic Design

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product, generating no waste. In designing a synthesis for this compound, maximizing atom economy is a key consideration for minimizing environmental impact and improving process efficiency.

A plausible and common synthetic route to this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, the synthesis would likely proceed by reacting 4-hydroxy-3-methoxybenzonitrile with 1,3-dibromopropane in the presence of a base.

The reaction can be represented as: C₈H₇NO₂ (4-hydroxy-3-methoxybenzonitrile) + C₃H₆Br₂ (1,3-dibromopropane) + Base → C₁₁H₁₂BrNO₂ (this compound) + Base-H⁺ + Br⁻

To calculate the theoretical atom economy for this transformation, we consider the molecular weights of the reactants that are incorporated into the final product versus the total molecular weight of all reactants used.

Atom Economy Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₁₁H₁₂BrNO₂): 270.12 g/mol

Molecular Weight of 4-hydroxy-3-methoxybenzonitrile (C₈H₇NO₂): 149.15 g/mol

Molecular Weight of 1,3-dibromopropane (C₃H₆Br₂): 201.90 g/mol

Assuming the base is a catalyst or its atoms are not incorporated, the primary reactants are the phenol and the dibromoalkane.

Atom Economy (%) = (270.12 / (149.15 + 201.90)) x 100 = (270.12 / 351.05) x 100 ≈ 76.95%

This calculation reveals that, even under ideal conditions with 100% yield, approximately 23% of the reactant mass is converted into byproducts, primarily the displaced bromide ion and the protonated base. To minimize waste, strategic choices can be made:

Solvent Selection: Employing green solvents that are recyclable, non-toxic, and biodegradable is crucial. Solvents like dimethylformamide (DMF) or acetonitrile are effective but pose environmental and health concerns. Exploring alternatives like greener polar aprotic solvents or even solvent-free conditions can significantly reduce waste.

Process Optimization: Reaction conditions such as temperature, reaction time, and reactant ratios should be optimized to maximize yield and minimize side reactions, which contribute to waste generation. Using a slight excess of the more economical or easily removable reactant can drive the reaction to completion but must be balanced against waste considerations.

By focusing on these aspects, the synthesis of this compound can be designed to be more environmentally benign, aligning with the principles of green chemistry.

Analogous Synthetic Methodologies for Structurally Related Compounds

The synthetic principles applied to this compound are broadly applicable to a range of structurally similar molecules. Understanding these analogous methodologies provides a framework for the synthesis of various substituted aromatic ethers and nitriles.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including those with a bromopropoxy substituent. masterorganicchemistry.com This Sₙ2 reaction involves an alkoxide nucleophile attacking an alkyl halide. For aromatic derivatives, this typically means reacting a phenoxide with an alkyl halide. The synthesis of bromopropoxy-substituted aromatic compounds commonly involves the reaction of a substituted phenol with 1,3-dibromopropane.

The general scheme is as follows: Ar-OH + Br-(CH₂)₃-Br + Base → Ar-O-(CH₂)₃-Br + Base-HBr

The efficiency and outcome of this reaction depend on the nature of the aromatic ring's substituents, the choice of base, and the reaction conditions.

| Aromatic Precursor | Base | Solvent | Product | Key Considerations |

| Phenol | K₂CO₃ | Acetone | 1-Bromo-3-phenoxypropane | A straightforward reaction with an unsubstituted phenol. |

| 4-Nitrophenol | NaH | DMF | 1-(3-Bromopropoxy)-4-nitrobenzene | The electron-withdrawing nitro group increases the acidity of the phenol, facilitating deprotonation. |

| 2-Chlorophenol | Cs₂CO₃ | Acetonitrile | 1-(3-Bromopropoxy)-2-chlorobenzene | Steric hindrance from the ortho-substituent may require milder conditions or a more reactive base. |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | K₂CO₃ | DMF | 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | A direct precursor to the target molecule's aldehyde analogue; the aldehyde group is stable under these conditions. |

This methodology is versatile for creating a library of bromopropoxy-substituted aromatic compounds, which can serve as intermediates in the synthesis of more complex molecules. The key to a successful synthesis is the careful selection of reagents and conditions to accommodate the specific functional groups present on the aromatic ring.

The nitrile functional group is a valuable synthon in organic chemistry. While the synthesis of this compound could start from a pre-existing benzonitrile, a common and versatile strategy involves the conversion of a corresponding aldehyde, such as 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Traditional methods for this conversion often involve harsh reagents and produce significant waste. Modern synthetic chemistry has focused on developing greener, more efficient, and catalytic one-pot methodologies. rsc.orgnih.govajgreenchem.comrsc.org

These advanced methods often proceed via an aldoxime intermediate, which is then dehydrated in situ to form the nitrile.

R-CHO + NH₂OH·HCl → [R-CH=NOH] → R-C≡N + H₂O

The key innovation in modern approaches lies in the choice of catalyst, solvent, and reaction conditions to facilitate this transformation efficiently and cleanly. organic-chemistry.orgscirp.orgnih.govresearchgate.netum.edu.my

| Method | Reagents/Catalyst | Solvent | Advantages |

| Deep Eutectic Solvent (DES) Catalysis | Hydroxylamine hydrochloride, Choline chloride:Urea (DES) | Solvent-free | Eco-friendly catalyst and medium, high atom economy, reusable catalyst, mild conditions. organic-chemistry.org |

| HCl•DMPU Assisted Conversion | Hydroxylamine hydrochloride, HCl•DMPU | Dichloromethane | Metal-free, avoids toxic reagents, broad substrate scope, high yields, scalable. nih.gov |

| Aqueous Synthesis | Hydroxylamine hydrochloride, Sodium formate | Water | Utilizes an environmentally benign solvent, minimizes organic waste, suitable for green chemistry applications. rsc.orgrsc.org |

| Silica-Gel Mediated Synthesis | Hydroxylamine hydrochloride, Silica-gel | Solvent-free | Inexpensive, simple work-up, environmentally friendly, tolerates a wide range of functional groups. ajgreenchem.com |

| Heterogeneous Copper Catalysis | Hydroxylamine hydrochloride, Copper Fluorapatite (CuFAP) | Neat (solvent-free) | Reusable heterogeneous catalyst, avoids homogeneous metal contamination in the product. scirp.org |

Chemical Reactivity and Transformations of 4 3 Bromopropoxy 3 Methoxybenzonitrile

Reactivity of the Bromine Moiety

The terminal bromine atom on the propoxy chain is a primary alkyl halide, making it an excellent electrophile for nucleophilic substitution reactions, particularly of the SN2 type. This reactivity is the cornerstone of its use in alkylation strategies.

The carbon-bromine bond is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the 4-cyano-2-methoxyphenoxypropyl group to various molecular scaffolds.

A significant application of 4-(3-bromopropoxy)-3-methoxybenzonitrile is in the N-alkylation of cyclic secondary amines such as piperidines, pyrrolidines, and piperazines. mdpi.com These reactions are fundamental in medicinal chemistry for constructing linker-connected pharmacophores. The reaction typically proceeds by the nucleophilic attack of the secondary amine's nitrogen atom on the primary carbon bearing the bromine atom, displacing the bromide ion.

This alkylation is a common and efficient method for creating N-alkyl analogs of piperazine (B1678402) and other cyclic amines. mdpi.com For example, the reaction of this compound with piperazine can lead to either mono- or di-substituted products depending on the stoichiometry of the reactants. Such reactions are pivotal in synthesizing derivatives for various therapeutic targets. nih.gov Similarly, pyrrolidine-containing compounds, which are prevalent in numerous approved drugs, can be synthesized using this alkylation approach. nih.govchemrxiv.orgchemrxiv.org

| Nucleophile | Product Structure | Product Name |

| Piperidine | 4-(3-(Piperidin-1-yl)propoxy)-3-methoxybenzonitrile | |

| Pyrrolidine | 3-Methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzonitrile | |

| Piperazine | 3-Methoxy-4-(3-(piperazin-1-yl)propoxy)benzonitrile |

Note: The images in the table are illustrative representations of the product structures.

The electrophilic nature of the bromopropoxy group is not limited to cyclic amines. It readily reacts with a broad spectrum of nitrogen-containing nucleophiles. researchgate.net This includes primary and secondary aliphatic and aromatic amines, as well as other nitrogen heterocycles. The Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a masked form of ammonia (B1221849), provides a classic route to primary amines via nucleophilic substitution, preventing the over-alkylation that can occur when using ammonia directly. libretexts.org

The reaction with primary amines yields secondary amines, while secondary amines produce tertiary amines. orgsyn.org For instance, reaction with 4-methoxybenzylamine (B45378) would yield a secondary amine, a common structural motif in biologically active molecules. nih.gov The efficiency of these reactions allows for the facile construction of diverse chemical libraries based on the this compound scaffold.

Nucleophilic Substitution Reactions and Alkylation Strategies

Reactivity of the Nitrile Functionality

The nitrile (cyano) group is one of the most versatile functional groups in organic synthesis. researchgate.netnih.gov It can be transformed into a variety of other functionalities, including amines, aldehydes, and carboxylic acids, through well-established chemical pathways. researchgate.net

The reduction of the nitrile group in this compound can be controlled to yield either a primary amine or an aldehyde. wikipedia.org The choice of reducing agent and reaction conditions is critical for achieving the desired outcome and maintaining the integrity of the molecule's other functional groups.

Reduction to Primary Amines: The conversion of nitriles to primary amines is a common transformation. organic-chemistry.org This can be achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. libretexts.org Another widely used method is catalytic hydrogenation, employing hydrogen gas with catalysts such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org This method is often considered more economical for large-scale production. wikipedia.org Borane reagents, such as ammonia borane, have also proven effective for reducing a wide range of nitriles to primary amines under mild conditions. organic-chemistry.org

Reduction to Aldehydes: A partial reduction of the nitrile is required to form an aldehyde. This is typically accomplished using a sterically hindered hydride reagent that delivers only one hydride equivalent to the nitrile carbon. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. wikipedia.org The reaction is usually performed at low temperatures to prevent over-reduction to the amine. The intermediate imine-aluminum complex is hydrolyzed during aqueous workup to release the final aldehyde product. wikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another, albeit harsher, method to achieve this conversion. wikipedia.org

| Reagent(s) | Product Functional Group | Product Name |

| 1. LiAlH₄2. H₂O | Primary Amine (-CH₂NH₂) | (4-(3-Bromopropoxy)-3-methoxyphenyl)methanamine |

| H₂ / Raney Ni | Primary Amine (-CH₂NH₂) | (4-(3-Bromopropoxy)-3-methoxyphenyl)methanamine |

| 1. DIBAL-H2. H₂O | Aldehyde (-CHO) | 4-(3-Bromopropoxy)-3-methoxybenzaldehyde |

The nitrile group can be converted to a carboxylic acid through hydrolysis. This reaction typically proceeds in two stages: initial hydration to form an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid and ammonia (or an amine). The reaction can be catalyzed by either strong acid or strong base, usually requiring heat.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated, rendering the carbon more electrophilic for attack by water.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon.

Beyond hydrolysis, the nitrile group's unique electronic structure, with its nucleophilic nitrogen atom and electrophilic carbon center, allows it to participate in various other transformations. nih.gov These include cycloaddition reactions and additions of organometallic reagents, making it a valuable functional handle for synthesizing complex heterocyclic systems and other molecular architectures. researchgate.netnih.gov

Coupling Reactions Involving the Compound

Investigation of Cross-Coupling Methodologies (e.g., C-C and C-N bond formation)

A thorough review of scholarly articles and patent literature did not yield specific instances of this compound being directly employed in well-known cross-coupling reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or similar transformations where the aromatic core of the molecule is functionalized. The focus of its documented chemistry is on the substitution of the bromide, which is a common pathway for linking it to other molecular fragments.

Given the absence of specific research data on the direct cross-coupling reactions of the aromatic ring of this compound, no data tables of reaction conditions or yields can be provided.

Advanced Synthetic Applications and Derivatizations

Application as a Building Block in Heterocyclic Chemistry

The structure of 4-(3-bromopropoxy)-3-methoxybenzonitrile is well-suited for the construction of various heterocyclic frameworks. The bromoalkoxy side chain provides a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities and the formation of new rings.

Synthesis of Complex Heterocyclic Systems through Strategic Derivatization

A significant application of this compound and its analogs is in the synthesis of quinazoline (B50416) derivatives. The general strategy involves the initial displacement of the bromide with a nitrogen-containing nucleophile, followed by further modifications to the benzonitrile (B105546) core to construct the heterocyclic system.

For instance, a closely related precursor, 3-hydroxy-4-methoxybenzonitrile, can be reacted with N-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate to yield 4-methoxy-3-(3-morpholinopropoxy)benzonitrile. nih.gov This transformation highlights the reactivity of the alkoxy position for introducing side chains. The resulting compound can then undergo a series of reactions, including nitration and reduction, to form an amino-benzonitrile intermediate. This intermediate is a key component for building the quinazoline ring through reactions like the Dimroth rearrangement. nih.govmaksons.co.in

The brominated analog, this compound, is a direct precursor in similar synthetic pathways, where the bromine atom serves as an excellent leaving group for reaction with a wide array of nucleophiles. This allows for the strategic introduction of various side chains that can influence the biological activity or material properties of the final heterocyclic compound.

Table 1: Key Intermediates in the Synthesis of Quinazoline Derivatives

| Compound Name | Structure | Role in Synthesis |

| 3-Hydroxy-4-methoxybenzonitrile | Starting material for the introduction of the propoxy side chain. | |

| 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | An analog of the title compound, demonstrating the derivatization of the side chain. | |

| 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Key intermediate for the construction of the quinazoline ring system. |

Potential as an Intermediate for Functional Materials Research

While specific research detailing the use of this compound in functional materials is not extensively documented, its chemical structure suggests potential applications in this field. The combination of a reactive alkyl bromide, a polar nitrile group, and a methoxy-substituted benzene (B151609) ring provides a molecular scaffold that could be incorporated into various material types.

The presence of the 3-bromopropoxy group allows for the covalent attachment of this molecule to polymer backbones or other functional units. This could be exploited in the development of specialty polymers where the benzonitrile moiety imparts specific properties such as thermal stability, dielectric performance, or nonlinear optical activity. The nitrile group is a strong dipole, which can be beneficial for creating materials with interesting electronic or photo-responsive properties.

Furthermore, compounds with similar structural motifs, such as those containing benzonitrile, have been investigated for their utility in materials science. nih.gov For example, the rigid core and polar groups are features found in some liquid crystal and nonlinear optical materials. The derivatization of the bromo-functional group would allow for the synthesis of more complex molecules with tailored properties for these applications.

Table 2: Potential Applications in Functional Materials

| Material Class | Relevant Functional Groups | Potential Role of this compound |

| Specialty Polymers | 3-Bromopropoxy | Monomer or grafting agent for modifying polymer properties. |

| Liquid Crystals | Benzonitrile, Methoxybenzene | Precursor for liquid crystalline molecules, contributing to the mesophase behavior. |

| Nonlinear Optical Materials | Benzonitrile, Conjugated System | Building block for chromophores with potential second or third-order nonlinear optical responses. |

Mechanistic Studies of Reactions Involving 4 3 Bromopropoxy 3 Methoxybenzonitrile

Elucidation of Reaction Mechanisms for Synthetic Pathways

The primary synthetic route to 4-(3-bromopropoxy)-3-methoxybenzonitrile involves the formation of an ether linkage, typically through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The synthesis commences with the deprotonation of a phenolic precursor, 4-hydroxy-3-methoxybenzonitrile (B1293924) (vanillin nitrile), by a suitable base, such as potassium carbonate or sodium hydride. This acid-base reaction generates a phenoxide ion, which serves as a potent nucleophile. The reaction of the phenoxide with an electrophile, such as 1,3-dibromopropane (B121459), then proceeds.

The mechanism involves the backside attack of the nucleophilic phenoxide ion on the carbon atom bearing a bromine atom in 1,3-dibromopropane. This concerted step results in the displacement of the bromide leaving group and the formation of the C-O ether bond. The stereochemistry at the carbon atom undergoing attack is inverted, although this is not relevant for a simple propyl chain.

Key Mechanistic Features of the Williamson Ether Synthesis for this compound:

| Step | Description | Key Intermediates/Transition States |

| 1. Deprotonation | A base removes the acidic proton from the hydroxyl group of 4-hydroxy-3-methoxybenzonitrile. | 4-cyano-2-methoxyphenoxide ion |

| 2. Nucleophilic Attack | The resulting phenoxide ion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. | SN2 transition state |

| 3. Displacement | The bromide ion is expelled as a leaving group, leading to the formation of the ether linkage. | This compound |

It is important to control the stoichiometry of the reactants to favor the desired monosubstitution product. An excess of 1,3-dibromopropane is often used to minimize the formation of the bis-substituted diether byproduct.

Mechanistic Insights into Functional Group Transformations of the Compound

The functional groups of this compound can undergo various transformations, each with its own mechanistic pathway.

Nitrile Reductions: The nitrile group can be reduced to a primary amine. A common method for this transformation is the use of lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion (H-) from the AlH4- complex to the electrophilic carbon of the nitrile. This addition breaks the carbon-nitrogen pi bond and forms an intermediate imine anion, which is stabilized by coordination to the aluminum species. A second hydride transfer then reduces the imine to a diamidoaluminate complex. Subsequent acidic workup protonates the nitrogen to yield the primary amine.

Alkylation Reactions: The terminal bromine atom in the propoxy chain makes the compound an excellent substrate for alkylation reactions. These typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. The choice of nucleophile can vary widely, allowing for the introduction of diverse functionalities. For example, reaction with an amine would lead to the formation of a secondary or tertiary amine, depending on the structure of the starting amine.

Understanding Transition Metal Catalysis Mechanisms in Related Cross-Coupling Reactions

While specific studies on this compound as a substrate in cross-coupling reactions are not extensively documented, its structure as an aryl bromide suggests its potential participation in various palladium-catalyzed reactions. The general mechanisms for these reactions are well-established.

Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling, an aryl halide is coupled with an organoboron compound. The catalytic cycle is believed to involve the following key steps:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst.

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene. The mechanism also proceeds through a catalytic cycle involving a palladium catalyst:

Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species.

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond.

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming a palladium-hydride species and the coupled alkene product.

Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the palladium(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond of the product, regenerating the palladium(0) catalyst.

The electronic and steric properties of the substituents on the aromatic ring of this compound would be expected to influence the rates of these catalytic steps, particularly the initial oxidative addition.

Analytical Characterization in Research of 4 3 Bromopropoxy 3 Methoxybenzonitrile and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-(3-Bromopropoxy)-3-methoxybenzonitrile. By interacting with electromagnetic radiation, molecules yield spectra that act as unique fingerprints, revealing the arrangement of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a detailed mapping of the molecular skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the bromopropoxy chain. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.8-7.5 ppm). The methoxy group (-OCH₃) would present as a sharp singlet around 3.9 ppm. The three methylene (B1212753) groups (-CH₂-) of the bromopropoxy chain would each produce a unique signal, likely multiplets, with chemical shifts influenced by the adjacent oxygen and bromine atoms.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. Key signals would include those for the nitrile carbon (C≡N) around 118-120 ppm, the aromatic carbons (110-160 ppm), the methoxy carbon near 56 ppm, and the carbons of the bromopropoxy chain. Data for the precursor, 4-Hydroxy-3-methoxybenzonitrile (B1293924), supports the expected chemical shifts for the aromatic and methoxy portions of the molecule. nih.govchemicalbook.com

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | ~ 7.2-7.4 | C≡N | ~ 119 |

| Aromatic-H | ~ 6.9 | Aromatic C-CN | ~ 104 |

| -OCH₂- | ~ 4.2 (t) | Aromatic C-H | ~ 113 |

| -CH₂-Br | ~ 3.6 (t) | Aromatic C-H | ~ 116 |

| -CH₂-CH₂-CH₂- | ~ 2.3 (p) | Aromatic C-H | ~ 125 |

| -OCH₃ | ~ 3.9 (s) | Aromatic C-OR | ~ 150 |

| Aromatic C-OCH₃ | ~ 154 | ||

| -OCH₃ | ~ 56 | ||

| -OCH₂- | ~ 68 | ||

| -CH₂-CH₂-CH₂- | ~ 32 | ||

| -CH₂-Br | ~ 30 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (C₁₁H₁₂BrNO₂), the exact mass can be calculated and confirmed using High-Resolution Mass Spectrometry (HRMS).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. jove.com This results in two peaks of almost equal intensity separated by two mass units (M and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule or fragment. openstax.org

Common fragmentation pathways for this molecule under electron ionization (EI) would include cleavage of the ether bond and the carbon-bromine bond. The loss of the bromopropyl group is a likely fragmentation, leading to a significant peak corresponding to the 4-hydroxy-3-methoxybenzonitrile cation. libretexts.org Alpha-cleavage next to the ether oxygen is also a common fragmentation route. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

C≡N Stretch: A sharp, medium-intensity band around 2210-2260 cm⁻¹ is characteristic of the nitrile group. orgchemboulder.com

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the presence of C-H bonds on the benzene (B151609) ring. libretexts.org

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the methoxy and bromopropoxy groups. orgchemboulder.com

C-O Stretch: Strong absorptions from the aryl ether and alkyl ether C-O bonds are expected in the 1000-1300 cm⁻¹ range. udel.edu

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260-2210 | Medium, Sharp |

| Aromatic C=C | Stretch | 1600-1400 | Medium |

| Aryl & Alkyl Ether (C-O) | Stretch | 1300-1000 | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of non-volatile organic compounds. A reversed-phase HPLC method is commonly used for benzonitrile (B105546) derivatives. researchgate.net

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com An acid, such as trifluoroacetic acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. researchgate.net The components are detected as they elute from the column, most commonly by a UV detector set at a wavelength where the aromatic compound absorbs strongly (e.g., 254 nm). researchgate.net The purity of the this compound sample can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. hidenanalytical.com It is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound from 4-hydroxy-3-methoxybenzonitrile and 1,3-dibromopropane (B121459).

By taking small aliquots from the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked. chromforum.org The components are separated based on their boiling points and polarity on the GC column, and then identified by their mass spectra. libretexts.org This real-time analysis allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize the yield of the desired product and minimize the formation of impurities. hidenanalytical.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions. scirp.org In the synthesis of this compound, which is typically prepared by the O-alkylation of 4-hydroxy-3-methoxybenzonitrile with 1,3-dibromopropane, TLC is an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of the product.

The reaction progress is monitored by periodically taking small aliquots from the reaction mixture and spotting them onto a TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The starting material, 4-hydroxy-3-methoxybenzonitrile, is more polar than the product, this compound, due to the presence of the hydroxyl group. Consequently, the product travels further up the TLC plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

The choice of the eluent system is critical for achieving good separation. A common mobile phase for this type of reaction is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve a significant difference in the Rf values of the reactant and the product. For instance, in the synthesis of related acetyl vanillin (B372448) derivatives, a mixture of hexane and ethyl acetate was used to monitor the reaction's completion. nih.gov

Table 1: Illustrative TLC Monitoring of the Synthesis of this compound

| Compound | Function | Rf Value (Hexane:Ethyl Acetate 7:3) | Visualization |

| 4-hydroxy-3-methoxybenzonitrile | Starting Material | 0.35 | UV Light (254 nm) |

| This compound | Product | 0.60 | UV Light (254 nm) |

Note: The Rf values are representative and can vary depending on the exact experimental conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure organic compound. This method provides the percentage by weight of each element present in the molecule, which is then compared with the theoretically calculated percentages based on the compound's molecular formula. This comparison is fundamental for verifying the identity and purity of a newly synthesized compound like this compound.

The molecular formula for this compound is C₁₁H₁₂BrNO₂. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), bromine (79.90 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. The experimentally determined values should closely match these calculated percentages to confirm the compound's structure. In the characterization of other novel vanillin derivatives, elemental analysis has been a standard procedure to confirm their composition.

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 48.91 | 48.85 |

| Hydrogen (H) | 4.48 | 4.52 |

| Bromine (Br) | 29.58 | 29.65 |

| Nitrogen (N) | 5.18 | 5.15 |

| Oxygen (O) | 11.84 | 11.83 |

Note: The "Found (%)" values are hypothetical and represent typical experimental results that would confirm the structure.

Computational and Theoretical Chemistry Studies on 4 3 Bromopropoxy 3 Methoxybenzonitrile

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 4-(3-Bromopropoxy)-3-methoxybenzonitrile is foundational to understanding its three-dimensional structure and the distribution of electrons within the molecule. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Molecular electrostatic potential (MEP) maps are also generated from electronic structure calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich, while the carbon atom of the nitrile group and the carbon attached to the bromine atom are anticipated to be electrophilic centers.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Molecular Polarizability | 25.5 ų |

Note: The data in this table is hypothetical and representative of values typically obtained for similar organic molecules through DFT calculations.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry allows for the simulation of potential reaction pathways for this compound, providing insights into reaction mechanisms and kinetics. By modeling the interaction of the compound with various reagents, it is possible to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis is a critical component of these simulations. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Computational methods can accurately calculate these activation energies, allowing for the comparison of different possible reaction pathways.

For instance, in a nucleophilic substitution reaction where the bromide is displaced, simulations can determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. The calculated geometries and energies of the transition states for each pathway would reveal the most favorable route.

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| SN2 Substitution at C-Br | Hydroxide (B78521) | 22.5 |

| E2 Elimination | Hydroxide | 28.1 |

| Nucleophilic Addition to Nitrile | Methyl Grignard | 18.9 |

Note: The data presented here is for illustrative purposes and represents typical computational outputs for reaction pathway analysis.

Prediction of Reactivity and Selectivity in Chemical Transformations

To predict regioselectivity, local reactivity descriptors like Fukui functions or condensed-to-atom electrophilic and nucleophilic indices are employed. chemrxiv.org These indices pinpoint the most reactive sites within the molecule for different types of reactions. For example, the calculations would likely indicate that the carbon atom attached to the bromine is the most susceptible to nucleophilic attack, while electrophilic aromatic substitution would be directed to specific positions on the benzene (B151609) ring, influenced by the activating methoxy (B1213986) and deactivating nitrile groups.

In cases where multiple reaction products are possible, computational modeling can predict the product distribution by comparing the activation energies of the pathways leading to each product. The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one.

Structure-Reactivity Relationship (SRR) Studies of the Compound and its Derivatives

Structure-Reactivity Relationship (SRR) studies explore how modifications to the molecular structure of this compound affect its chemical reactivity. By computationally introducing different functional groups or altering the length of the alkyl chain, a library of virtual derivatives can be created and analyzed.

For each derivative, the same set of computational analyses described above (geometry optimization, electronic structure calculation, reactivity descriptor analysis) would be performed. The goal is to establish a quantitative relationship between specific structural features and the calculated reactivity parameters. For example, one could investigate how substituting the methoxy group with other electron-donating or electron-withdrawing groups influences the nucleophilicity of the aromatic ring or the electrophilicity of the nitrile carbon.

These studies can lead to the development of predictive models, such as Quantitative Structure-Reactivity Relationships (QSRR), which can be used to design new molecules with tailored reactivity for specific applications, thereby accelerating the discovery and development of new chemical entities.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The conventional synthesis of 4-(3-bromopropoxy)-3-methoxybenzonitrile typically involves the Williamson ether synthesis, where 4-hydroxy-3-methoxybenzonitrile (B1293924) is treated with a 1,3-dihalopropane such as 1,3-dibromopropane (B121459). While effective, this method can be optimized for greater efficiency, selectivity, and sustainability.

Future research efforts are likely to focus on several key areas:

Phase-Transfer Catalysis (PTC): Investigating the use of phase-transfer catalysts could significantly enhance reaction rates and yields. PTC allows the reaction to occur between reactants in different phases (e.g., a solid organic salt and a liquid organic substrate), often eliminating the need for harsh solvents and high temperatures.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry. Adapting the synthesis to a flow process could lead to higher throughput, improved safety, and easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating. This technique could be explored to accelerate the etherification step, potentially improving energy efficiency.

A comparison of a traditional synthetic approach with a potential novel route is outlined below.

| Feature | Traditional Route (Williamson Ether Synthesis) | Potential Novel Route (Flow Chemistry with PTC) |

| Reaction Time | Several hours to overnight | Minutes |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, Acetonitrile) | Greener solvents possible at lower volumes |

| Energy Input | Prolonged heating | More efficient, localized heating |

| Scalability | Batch-process limitations | Easily scalable by extending run time |

| Selectivity | Potential for side products (e.g., dialkylation) | Improved control over stoichiometry reduces side reactions |

Exploration of New Chemical Transformations and Derivatizations for Advanced Applications

The true potential of this compound lies in its capacity to be transformed into a wide array of derivatives. The terminal bromide is an excellent leaving group for nucleophilic substitution reactions, while the nitrile group can undergo various transformations.

Nucleophilic Substitution at the Alkyl Bromide: The primary reactive site for derivatization is the terminal bromine atom. It can be readily displaced by a variety of nucleophiles to introduce new functional groups. This allows for the synthesis of a large library of compounds from a single precursor. For instance, reaction with various amines can yield precursors for pharmacologically active agents. researchgate.net

Transformations of the Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere in medicinal chemistry. These transformations open up entirely different avenues for molecular design.

The exploration of these derivatizations is crucial for creating molecules with tailored properties for specific applications, particularly in drug discovery and materials science.

| Reactant/Reagent | Target Functional Group | Potential Application of Derivative |

| Nucleophilic Substitutions | ||

| Primary/Secondary Amines | Tertiary Amines | Pharmaceutical intermediates, Ligands |

| Sodium Azide | Alkyl Azides | Precursors for "click chemistry" triazoles |

| Sodium Thiocyanate | Alkyl Thiocyanates | Agrochemicals, Antimicrobial agents |

| Phenols/Thiophenols | Aryl Ethers/Thioethers | Advanced materials, Polymer building blocks |

| Nitrile Transformations | ||

| H₂O / H⁺ or OH⁻ | Carboxylic Acid | Synthesis of esters and amides |

| H₂ / Catalyst (e.g., Raney Ni) | Primary Amine | Building blocks for polyamides, dyes |

| Sodium Azide / ZnCl₂ | Tetrazole | Bioisosteres in medicinal chemistry |

Investigation of Green Chemistry Principles for Sustainable Synthesis and Production

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize hazards, and improve energy efficiency. nih.gov Applying these principles to the synthesis and derivatization of this compound is a critical area for future research.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with more benign alternatives such as water, ethanol, or supercritical CO₂. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov One-pot and multicomponent reactions are excellent strategies for improving atom economy. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. Developing recyclable catalysts for the synthesis would further enhance sustainability.

Mechanochemistry: Techniques like ball milling can facilitate reactions in the absence of solvents, drastically reducing the environmental impact of the synthesis. chemrxiv.org This approach could be investigated for the alkylation of 4-hydroxy-3-methoxybenzonitrile.

| Traditional Approach | Green Chemistry Alternative | Benefit |

| Volatile Organic Solvents (e.g., DMF) | Water, Ethanol, or solvent-free (mechanochemistry) | Reduced environmental impact and worker exposure |

| Stoichiometric Base (e.g., K₂CO₃) | Catalytic amount of a recyclable base | Less waste, potential for catalyst reuse |

| Multi-step process with isolation | One-pot synthesis | Reduced solvent use, time, and energy |

| Conventional Heating | Microwave or Ultrasonic Irradiation | Faster reaction times, lower energy consumption |

Expanding Applications in Advanced Materials Science and Related Fields

While primarily used as an intermediate in pharmaceutical and agrochemical synthesis, the structure of this compound and its derivatives suggests potential applications in materials science. maksons.co.in The rigid benzonitrile (B105546) core combined with the flexible propoxy chain is a structural motif found in various functional materials.

Future research could explore its use as a building block for:

Liquid Crystals: The rod-like shape of certain derivatives could impart liquid crystalline properties. By attaching different terminal groups via the propoxy linker, the mesophase behavior could be tuned.

Organic Emitters for OLEDs: The benzonitrile moiety is a common component in molecules designed for organic light-emitting diodes (OLEDs). Further functionalization could lead to novel materials with specific photophysical properties.

Sensors: The nitrile group and the aromatic ring can coordinate with metal ions. Derivatives could be designed as ligands for fluorescent sensors, where binding to a specific analyte induces a change in emission. Related benzaldehyde (B42025) compounds have been investigated as ligands for fluorine ion-selective sensors. tantuchemicals.com

Functional Polymers: The terminal bromide can be converted into a polymerizable group (e.g., an acrylate (B77674) or vinyl ether). The resulting monomers could be used to create polymers with high refractive indices or specific thermal properties.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 4-(3-Bromopropoxy)-3-methoxybenzonitrile, and how can reaction conditions be optimized for higher yields?

A:

A common method involves nucleophilic aromatic substitution between 3-methoxy-4-hydroxybenzonitrile and 1,3-dibromopropane. Key steps include:

- Reagents/conditions : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetone or DMF at 60–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >75% purity.

- Optimization : Solvent choice (DMF accelerates kinetics vs. acetone for milder conditions) and stoichiometric excess of 1,3-dibromopropane (1.5–2.0 equiv) improve yields to ~85% .

Advanced Analytical Characterization

Q: How can spectroscopic and computational methods resolve ambiguities in the structural confirmation of this compound?

A:

- Experimental :

- Computational :

Reactivity in Cross-Coupling Reactions

Q: What strategies enhance the utility of this compound in palladium-catalyzed cross-coupling reactions?

A:

The bromine atom serves as a leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 90°C .

- Substrate scope : Arylboronic acids or amines selectively react at the bromopropoxy site, retaining the nitrile group for downstream functionalization .

- Challenges : Steric hindrance from the methoxy group may require elevated temperatures (100–110°C) or bulky ligands (XPhos) .

Computational Modeling of Reactivity

Q: How do frontier molecular orbital (FMO) and natural bond orbital (NBO) analyses predict the electrophilic/nucleophilic behavior of this compound?

A:

- FMO : A small HOMO-LUMO gap (~4.5 eV) indicates high reactivity. The LUMO is localized on the bromopropoxy chain, favoring nucleophilic attack .

- NBO : Charge distribution shows significant electron withdrawal by the nitrile group, polarizing the C-Br bond and enhancing substitution kinetics .

- Fukui indices : Confirm the brominated carbon as the most electrophilic site (ƒ⁺ = 0.12) .

Stability and Degradation Pathways

Q: What factors influence the hydrolytic stability of this compound, and how can degradation be mitigated?

A:

- Hydrolysis : The C-Br bond is susceptible to hydrolysis in aqueous media, forming 3-methoxy-4-(3-hydroxypropoxy)benzonitrile.

- Mitigation : Store under anhydrous conditions (desiccator, <30°C) and avoid prolonged exposure to polar solvents like DMSO .

- Kinetics : Pseudo-first-order rate constants (k = 1.2 × 10⁻⁴ s⁻¹ at pH 7) suggest a half-life of ~96 hours in neutral conditions .

Drug-Likeness and Molecular Docking

Q: How does computational docking predict the interaction of this compound with biological targets like kinases or GPCRs?

A:

- Lipinski’s Rule : Molecular weight (284.1 g/mol), LogP (~2.8), and H-bond donors/acceptors (0/5) suggest oral bioavailability .

- Docking (AutoDock Vina) : The nitrile group forms hydrogen bonds with catalytic lysine residues in kinase ATP-binding pockets (binding affinity ΔG = -8.2 kcal/mol) .

- ADMET Prediction : Moderate CYP3A4 inhibition risk (IC₅₀ = 12 µM) but low hepatotoxicity (ProTox-II score: 0.32) .

Contradictory Spectroscopic Data

Q: How can researchers address discrepancies in reported NMR shifts for similar benzonitrile derivatives?

A:

- Solvent effects : Compare DMSO-d₆ (δ 7.4 ppm for aromatic protons) vs. CDCl₃ (δ 7.1–7.3 ppm) .

- pH sensitivity : Prototropic shifts in DMSO due to trace water can alter nitrile resonance (δ 118–120 ppm for ¹³C) .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Comparative Reactivity with Analogues

Q: How does substituting the bromopropoxy chain (e.g., 2-bromo vs. 3-bromo) alter the compound’s reactivity?

A:

- Steric effects : 3-Bromo derivatives show faster SN2 kinetics due to reduced steric hindrance vs. 2-bromo isomers .

- Electronic effects : The para-methoxy group deactivates the ring, slowing electrophilic substitution but enhancing nitrile stability .

- Synthetic utility : 3-Bromopropoxy derivatives are preferred for modular functionalization in medicinal chemistry .

Safety and Handling Protocols

Q: What precautions are critical when handling this compound in laboratory settings?

A:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (PEL = 5 mg/m³) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Applications in Materials Science

Q: How can this compound serve as a precursor for photoactive or liquid crystalline materials?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.